6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It also contains a tert-butyl group, which is commonly used in drug discovery .
Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various chemical reactions, particularly trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications
Organometallic Chemistry and Catalysis
Organometallic compounds featuring tert-butyl, ethylthio, and trifluoromethyl groups have been studied for their unique reactivities and applications in catalysis. For instance, the reactions of tetraalkyldiindane with tert-butyl and phenyl isonitriles demonstrate the formation of adducts without the insertion of the isonitrile carbon atom into metal-metal bonds, suggesting potential in organometallic synthesis and catalysis (Uhl, Hannemann, & Wartchow, 1998).
Materials Science
In materials science, the introduction of bulky substituents like tert-butyl and trifluoromethyl groups into molecules has been explored to control solid-state structures and charge mobility in organic semiconductors. This approach is instrumental in designing materials with specific electronic properties, as demonstrated by the sturdy electronic structure generated by bulky substituents in single-component conductors (Filatre-Furcate et al., 2016).
Organic Synthesis
The use of tert-butyl and trifluoromethyl groups in organic synthesis has been highlighted in the development of novel synthetic methodologies. For example, the tert-butyl hydroperoxide (TBHP) promoted sequential silylation and aromatisation of aryl isonitriles with silanes showcases the regioselective introduction of silyl groups, demonstrating the compound's relevance in the synthesis of complex organic molecules (Wang et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCBIRSMXUJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile |
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